molecular formula C13H17N3O3S B4659070 5-(1-azepanylsulfonyl)-1,3-dihydro-2H-benzimidazol-2-one

5-(1-azepanylsulfonyl)-1,3-dihydro-2H-benzimidazol-2-one

Cat. No. B4659070
M. Wt: 295.36 g/mol
InChI Key: YVHLMICCARZTCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1-azepanylsulfonyl)-1,3-dihydro-2H-benzimidazol-2-one, also known as ABZSO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ABZSO is a benzimidazole derivative that exhibits high stability and solubility, making it an ideal candidate for a wide range of applications.

Scientific Research Applications

Synthesis and Structural Studies

  • Regioselective Annulation : 5-(1-azepanylsulfonyl)-1,3-dihydro-2H-benzimidazol-2-one is involved in the regioselective annulation of azaheterocycles to benzimidazole, forming products derived from benzimidazole fused with various triazepine, triazocine, or triazonine structures. The structural determination of these products is achieved using spectroscopic methods and X-ray diffraction analysis (Demydchuk et al., 2006).

Antioxidant Activity and Synthesis Methods

  • Antioxidant Activity and Synthesis : A method for synthesizing 1,3-disubstituted benzimidazole derivatives, including compounds derived from this compound, has been developed. These compounds display significant cytoprotective and antioxidant effects, comparable to quercetin. Structural characterization and the study of antioxidant mechanisms were conducted using X-ray diffraction and DFT methods (Anastassova et al., 2016).

  • Recent Synthetic Developments : Recent advancements in synthetic strategies for constructing hetaryl- and arylbenzimidazole molecular scaffolds, including those related to this compound, have been highlighted. These methods prioritize environmentally benign conditions and involve various reactions like oxidative cyclization, cross-coupling, and rearrangements (Mamedov & Zhukova, 2021).

Application in Antifungal and Antitumor Activities

  • Antifungal and Insecticidal Activities : Benzimidazole derivatives, including those related to this compound, have been synthesized and evaluated for their antifungal, insecticidal, and herbicidal activities. Specific benzimidazole derivatives exhibited notable activity against certain fungi and insects (Hisano et al., 1982).

  • Antitumor Activity : Novel 2-benzylthio-4-chlorobenzenesulfonamide derivatives, structurally related to this compound, have been synthesized and evaluated for in vitro antitumor activity. Some compounds in this series demonstrated remarkable activity and selectivity toward certain cancer cell lines (Sławiński & Brzozowski, 2006).

Antibacterial Activity

  • Antibacterial Activity : Certain derivatives of 2-methylbenzimidazole, linked to this compound, have been synthesized and tested for their antibacterial activity against various bacterial strains. The structural elucidation of these compounds was achieved through spectral data, and they showed potential as antimicrobial agents (Tien et al., 2016).

properties

IUPAC Name

5-(azepan-1-ylsulfonyl)-1,3-dihydrobenzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3S/c17-13-14-11-6-5-10(9-12(11)15-13)20(18,19)16-7-3-1-2-4-8-16/h5-6,9H,1-4,7-8H2,(H2,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVHLMICCARZTCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)NC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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